molecular formula C7H3Cl2N3O B1417665 5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 918898-11-0

5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No. B1417665
M. Wt: 216.02 g/mol
InChI Key: RSFOPHFEGIMSKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as pyrazolo[4,3-d]pyrimidines, has been reported in the literature . These compounds were designed, synthesized, and evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one” include a molecular formula of C7H3Cl2N3, an average mass of 200.025 Da, and a monoisotopic mass of 198.970398 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 355.2±37.0 °C at 760 mmHg, and a flash point of 199.8±12.1 °C .

Scientific Research Applications

  • Chemical Synthesis and Library Construction

    • The synthesis of a 5,7-dichloropyrido[4,3-d]pyrimidine scaffold has been achieved. This method involves selective displacement of the chlorine at position 5 through various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Subsequent derivatization at position 7 allows for the construction of a diverse pyrido[4,3-d]pyrimidine library with structural variations at positions 5 and 7 (Jang et al., 2006).
  • Pharmaceutical Research and Kinase Inhibition

    • Pyrido[4,3-d]pyrimidines, including derivatives of 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one, have shown potential in pharmaceutical research. They have been synthesized and evaluated for anticancer activity against various cancer cell lines, displaying potent inhibitory effects on certain cell lines. Additionally, kinase inhibitory assessment revealed promising activity against kinases like PDGFR β, EGFR, and CDK4/cyclin D1 (Elzahabi et al., 2018).
  • Antibacterial Activity

    • Synthesized compounds from the pyrido[2,3-d]pyrimidin-4(1H)-one series, related to 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one, have been screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives exhibited significant antibacterial activity (Narayana et al., 2009).
  • Antimicrobial Agents

    • New derivatives of pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one, associated with 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown excellent activity against various tested microorganisms, with some exceptions (Farghaly & Hassaneen, 2013).
  • Molecular Modeling and Drug Design

    • Molecular docking studies have been performed to understand the binding mode of pyrido[2,3-d]pyrimidine derivatives to various kinases, aiding in drug design. This approach helps in predicting the efficacy of these compounds as kinase inhibitors, which is crucial for developing targeted cancer therapies (Elzahabi et al., 2018).
  • Synthesis of Diverse Derivatives for Biological Activity

    • The ability to synthesize various derivatives of pyrido[2,3-d]pyrimidines, including 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one, has expanded the chemical diversity available for biological studies. This diversity has been instrumental in exploring their potential as tyrosine kinase inhibitors, particularly for targets like ZAP-70, which are relevant in cancer research (Masip et al., 2021).

properties

IUPAC Name

5,7-dichloro-3H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O/c8-4-1-3-5(6(9)12-4)7(13)11-2-10-3/h1-2H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFOPHFEGIMSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728798
Record name 5,7-Dichloropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloropyrido[4,3-d]pyrimidin-4(3H)-one

CAS RN

918898-11-0
Record name 5,7-Dichloropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In scheme (VII), the tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate (3) the Boc groups are removed by treatment with trifluoracetic acid (TFA) in dichloromethane (DCM) at room temperature (60° C.) for 3 hours thereby forming the carboxylic acid, 4-amino-2,6-dichloronicotinic acid (7). Subsequent treatment with thionyl chloride under reflux conditions for 50 minutes gives the acid chloride, 4-amino-2,6-dichloronicotinoyl chloride (8). Treatment with of the acid chloride (8) with ammonia gives the amide, 4-amino-2,6-dichloronicotinamide (9). Heating the amide (9) with triethylorthoformate for 6 hours gives 5,7-dichloropyrido[4,3-d]pyrimidin-4(3H)-one (10), which is then used to obtain various compounds of Formula (I) as illustrated in scheme (VII).
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Synthesis routes and methods II

Procedure details

A mixture of 4-Amino-2,6-dichloronicotinamide (2.06 g, 10.0 mmol) and triethyl orthoformate (20 mL) was heated at 150° C. in a ChemGlass pressure vessel (heavy wall, 150 mL) for 6 hours and evaporated under reduced pressure to afford the crude title compound. 1H NMR (DMSO-d6) δ 7.72 (s, 1H), 8.31 (1H); ESI-MS m/z 216.0 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SR Bandi, N Kavitha, SK Nukala… - Journal of Molecular …, 2023 - Elsevier
Herein, we synthesized some new fused [1,2,3]triazolo-pyrrolo[1,2-a]pyrido[4,3-d]pyrimidines via click chemistry followed by carbon-carbon bond coupling as key approach and then …
Number of citations: 9 www.sciencedirect.com
MY Jang - 2009 - lirias.kuleuven.be
Bicyclic aromatic heterocycles (such as quinazolines, indoles, benzimida zoles and purines) are well-known pharmacophores in drug discovery. These privileged structures are well …
Number of citations: 3 lirias.kuleuven.be

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